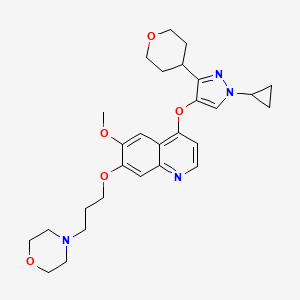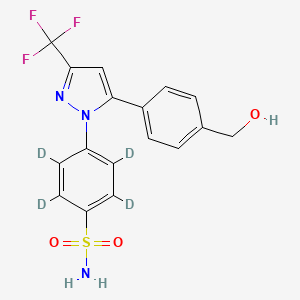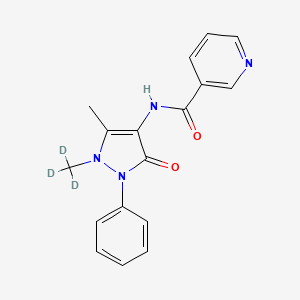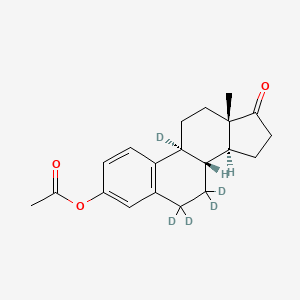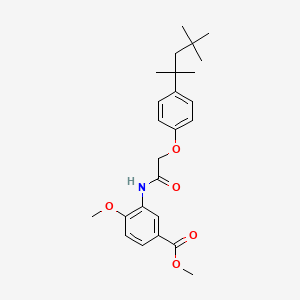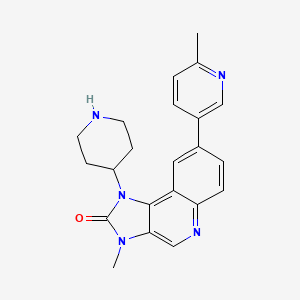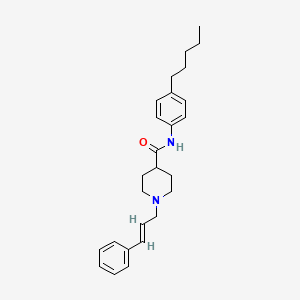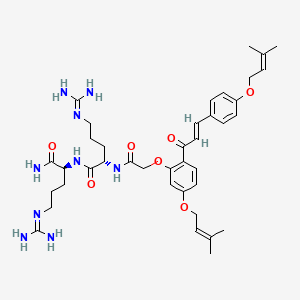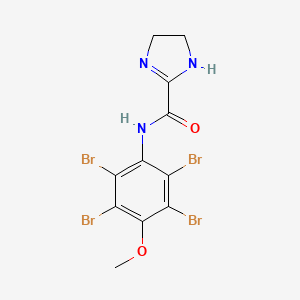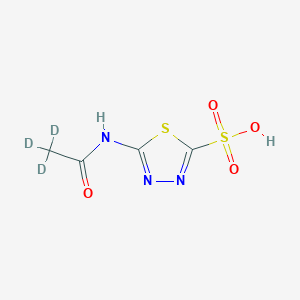
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes multiple steps such as purification, crystallization, and quality control to meet the required standards for research and industrial applications.
化学反应分析
Types of Reactions
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired outcome, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield thiadiazole derivatives.
科学研究应用
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques such as NMR spectroscopy.
Biology: It is used in studies involving enzyme kinetics and protein interactions due to its stable isotope labeling.
Medicine: It is used in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This property is utilized in studies to understand reaction mechanisms and to develop more efficient catalysts.
相似化合物的比较
Similar Compounds
5-Aminosalicylic Acid-d3: This compound is also deuterated and used in similar applications, particularly in NMR spectroscopy and analytical chemistry.
N-Acetyl Mesalazine-d3: Another deuterated compound used in medical research and drug development.
Uniqueness
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is unique due to its specific structure and the presence of both acetylamino and sulfonic acid groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in studies involving complex chemical reactions and mechanisms.
属性
分子式 |
C4H5N3O4S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC 名称 |
5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazole-2-sulfonic acid |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)/i1D3 |
InChI 键 |
YLYWNBBQDHCLJL-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)O |
规范 SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



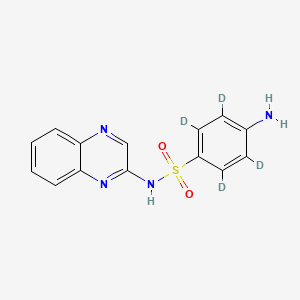

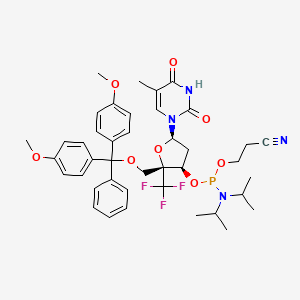
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
